2-Hydroxy-5-methoxybenzenesulfonamide
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Overview
Description
2-Hydroxy-5-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a hydroxyl group at the second position, a methoxy group at the fifth position, and a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 2-Hydroxy-5-methoxybenzenesulfonamide can be achieved through several methodsThe reaction conditions typically include the use of chlorosulfonic acid and subsequent treatment with ammonia or an amine to form the sulfonamide . Another method involves the use of transaminase catalysis in a reaction system with an ammonia source, which offers high yield and low cost .
Chemical Reactions Analysis
2-Hydroxy-5-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-Hydroxy-5-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthase . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .
Comparison with Similar Compounds
2-Hydroxy-5-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
2-Hydroxy-5-methoxybenzaldehyde: An isomer with an aldehyde group instead of a sulfonamide group.
2-Hydroxy-5-methoxyphenylphosphonic acid: A compound with a phosphonic acid group, known for its complexation properties.
Vanillin: A structurally similar compound with a formyl group, widely used as a flavoring agent.
The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
82020-60-8 |
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Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
2-hydroxy-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
VJSDIDCDCMYJJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
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